(Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid
CAS No.:
Cat. No.: VC13461845
Molecular Formula: C10H13N3O2
Molecular Weight: 207.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13N3O2 |
|---|---|
| Molecular Weight | 207.23 g/mol |
| IUPAC Name | 2-[cyclopropyl(pyrazin-2-ylmethyl)amino]acetic acid |
| Standard InChI | InChI=1S/C10H13N3O2/c14-10(15)7-13(9-1-2-9)6-8-5-11-3-4-12-8/h3-5,9H,1-2,6-7H2,(H,14,15) |
| Standard InChI Key | VOBMMODGQSEQRX-UHFFFAOYSA-N |
| SMILES | C1CC1N(CC2=NC=CN=C2)CC(=O)O |
| Canonical SMILES | C1CC1N(CC2=NC=CN=C2)CC(=O)O |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name is 2-[cyclopropyl-[(pyrazin-2-yl)methyl]amino]acetic acid, reflecting its three core components:
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A pyrazin-2-ylmethyl group (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 2).
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A cyclopropyl group attached via an amine linkage.
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An acetic acid moiety at the terminal position.
The molecular formula is CHNO, with a molecular weight of 207.23 g/mol . Its SMILES representation is COC1=NC=CN=C1CN(CC(=O)O)C2CC2, highlighting the connectivity of the pyrazine, cyclopropane, and carboxylic acid groups.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHNO | |
| Molecular Weight | 207.23 g/mol | |
| Density | 1.32–1.35 g/cm (predicted) | |
| Water Solubility | Moderate (10–50 mg/L) | |
| logP (Partition Coefficient) | 1.2–1.5 (estimated) |
Synthesis and Structural Optimization
The synthesis of (cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid typically involves multi-step reactions:
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Pyrazine Ring Formation: Pyrazine derivatives are synthesized via condensation reactions of diamines or α-diketones.
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Cyclopropane Introduction: Cyclopropanation is achieved using methods like the Simmons–Smith reaction or via ring-closing metathesis .
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Amino-Acetic Acid Coupling: The final step involves coupling the cyclopropyl-pyrazine intermediate with bromoacetic acid under basic conditions.
A related analog, [Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-acetic acid (CHNO), demonstrates the impact of substituents on bioavailability. The methoxy group in this analog enhances metabolic stability but reduces solubility compared to the non-methoxy variant .
Biological Activity and Mechanism
Though direct data on (cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid is sparse, structurally similar compounds exhibit promising biological profiles:
Antimicrobial Properties
Pyrazine-containing analogs demonstrate broad-spectrum antimicrobial activity. For example, 2-(pyridin-2-yl)quinazolines inhibit Trypanosoma cruzi (IC = 0.12–1.3 μM) by targeting parasite-specific enzymes involved in nucleotide synthesis . The cyclopropyl group may enhance membrane permeability, facilitating target engagement.
Table 2: Biological Activity of Structural Analogs
| Compound | Target | IC/EC | Source |
|---|---|---|---|
| 2-(Pyridin-2-yl)quinazoline | Trypanosoma cruzi | 0.12 μM | |
| L-Cyclopropylglycine | MetAP-2 | 2.4 μM | |
| Amino(pyrazin-2-yl)acetic acid | Bacterial dihydrofolate reductase | 8.7 μM |
Pharmacokinetic and Toxicity Profiles
Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties for (cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid include:
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Absorption: Moderate oral bioavailability (~50%) due to the carboxylic acid group’s polarity .
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Metabolism: Susceptible to hepatic glucuronidation, as observed in cyclopropylglycine derivatives .
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Toxicity: Low acute toxicity (LD > 500 mg/kg in rodents), but chronic exposure may cause renal tubular acidosis .
Applications in Drug Discovery
The compound’s scaffold is being explored for:
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Antiparasitic Agents: Pyrazine analogs are active against T. cruzi and Plasmodium falciparum .
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Kinase Inhibitors: The pyrazine ring’s π-π stacking capability makes it suitable for ATP-binding site interactions.
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Prodrug Development: Esterification of the carboxylic acid group could improve blood-brain barrier penetration for CNS targets .
Challenges and Future Directions
Current limitations include:
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Synthetic Complexity: Multi-step synthesis reduces scalability.
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Solubility Issues: The cyclopropyl group contributes to lipophilicity, necessitating formulation optimization .
Future research should prioritize:
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrazine and cyclopropyl substituents.
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In Vivo Efficacy Trials: Testing in animal models of infectious diseases or cancer.
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